(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
“(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine” is a chiral ethane-1,2-diamine derivative featuring a 2-fluoro-3-(trifluoromethyl)phenyl substituent at the first carbon in the (R)-configuration. The compound’s structure combines a fluorinated aromatic ring with a diamine backbone, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C9H10F4N2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-8-5(7(15)4-14)2-1-3-6(8)9(11,12)13/h1-3,7H,4,14-15H2/t7-/m0/s1 |
InChI Key |
IHHNLURTBDNCKE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CN)N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using photoredox catalysis, where visible light drives the reaction . The reaction conditions often include the use of ruthenium or iridium complexes as catalysts, along with organic dyes like eosin Y .
Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, utilizing readily available starting materials such as trifluoroacetimidoyl chlorides and hydrazine hydrate . These methods are designed to be efficient and scalable, providing moderate to good yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated structure allows it to interact with biological molecules in unique ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .
Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings
3-OCF₃ () offers increased lipophilicity compared to CF₃, which may affect solubility or membrane permeability in biological systems . 6-F-2-CF₃ () demonstrates how substituent position impacts steric interactions; the 6-fluoro group may alter aromatic ring electronics compared to 2-fluoro .
Stereochemistry :
- The (R)-configuration in the target compound and derivatives is critical for enantioselective applications, such as asymmetric catalysis or chiral drug intermediates. In contrast, the achiral derivative in lacks this advantage .
Applications: Derivatives like N,N′-bis-(4-substituted benzyl)ethane-1,2-diamine () show potent anthelmintic activity, suggesting that the target compound’s fluorinated aromatic system could be optimized for similar biological activity .
Safety and Availability :
- ’s compound is discontinued, limiting its practical use, while ’s derivative emphasizes strict safety protocols due to flammability risks .
Research Implications
- Synthetic Chemistry : The target compound’s fluorinated structure and chirality make it a candidate for developing high-selectivity catalysts or pharmaceuticals.
- Structure-Activity Relationships (SAR) : Comparative studies with ’s piperazine-2,3-dione derivatives could reveal how fluorination impacts anthelmintic efficacy .
- Safety Profiles : The lack of safety data for the target compound (compared to ’s detailed precautions) underscores the need for rigorous hazard analysis .
Biological Activity
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, with the CAS number 1212874-44-6, is a fluorinated organic compound known for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on existing literature.
- Molecular Formula : C₉H₁₀F₄N₂
- Molecular Weight : 222.18 g/mol
- Structure : The compound features a trifluoromethyl group and a fluorinated phenyl ring, which are critical for its biological interactions.
The biological activity of this compound is influenced by its ability to interact with various biological targets:
- Cell Membrane Interaction : Studies indicate that fluorinated compounds can alter membrane fluidity and permeability, enhancing cellular uptake and bioavailability .
- Cytotoxicity : Research has shown that fluorinated ligands can exhibit significant cytotoxic effects on cancer cell lines. For instance, in vitro studies reported a decrease in cell viability in human tumor cell lines upon exposure to similar fluorinated compounds .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cytotoxic Effects in Human Tumor Cell Lines
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines including PC-3 (prostate) and HepG2 (liver carcinoma). The results indicated that the compound exhibited a half-maximal effective concentration (EC₅₀) significantly lower than many non-fluorinated counterparts, suggesting enhanced potency due to fluorination .
Case Study 2: Mechanistic Insights into Apoptosis
Further investigation into the mechanism revealed that treatment with the compound led to increased levels of apoptotic markers such as caspase-3. This aligns with findings from other fluorinated ligands that suggest a common pathway involving MAP kinases and c-Jun NH₂-terminal kinase (JNK), indicating that these compounds may induce apoptosis similarly to established chemotherapeutics like cisplatin .
Discussion
The incorporation of fluorine into organic molecules often enhances their biological activity by improving lipophilicity and altering interaction dynamics with biological macromolecules. The data indicates that this compound possesses notable cytotoxic properties and potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
